![molecular formula C21H29NO2 B1389223 N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine CAS No. 1040685-27-5](/img/structure/B1389223.png)
N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine
Descripción general
Descripción
N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine is an organic compound with a molecular formula of C21H29NO2 and a molecular weight of 327.47 g/mol . This compound is characterized by the presence of both amine and ether functional groups, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine typically involves the reaction of 4-(sec-butoxy)aniline with 2-(4-methylphenoxy)butyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization ensures the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium carbonate, sodium hydroxide, organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Corresponding oxides.
Reduction: Amine derivatives.
Substitution: Various substituted amine derivatives.
Aplicaciones Científicas De Investigación
N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine and ether functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[4-(Butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine
- N-[4-(Sec-butoxy)phenyl]-N-[2-(4-ethylphenoxy)-butyl]amine
- N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-propyl]amine
Uniqueness
N-[4-(Sec-butoxy)phenyl]-N-[2-(4-methylphenoxy)-butyl]amine is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable in various research and industrial applications, where its specific reactivity and interactions are required .
Propiedades
IUPAC Name |
4-butan-2-yloxy-N-[2-(4-methylphenoxy)butyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-5-17(4)23-20-13-9-18(10-14-20)22-15-19(6-2)24-21-11-7-16(3)8-12-21/h7-14,17,19,22H,5-6,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDIPSRMBKGZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)NCC(CC)OC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


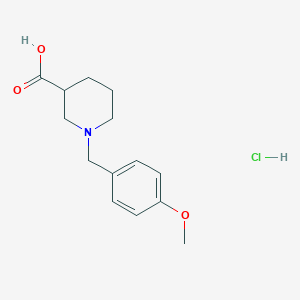
![N-[(6-Methylpyridin-2-YL)methyl]-2-phenylethanamine dihydrochloride](/img/structure/B1389141.png)
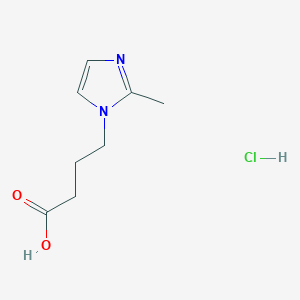
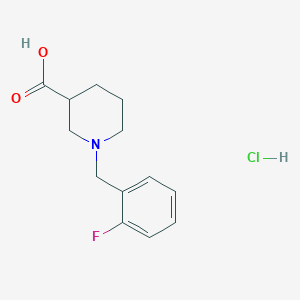
![[2-(2-Pyridin-3-ylethyl)phenyl]amine dihydrochloride](/img/structure/B1389150.png)
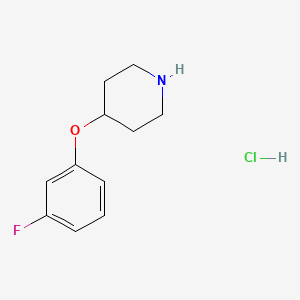
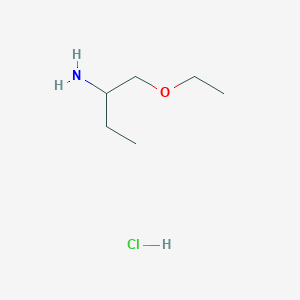
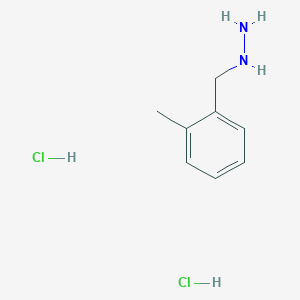
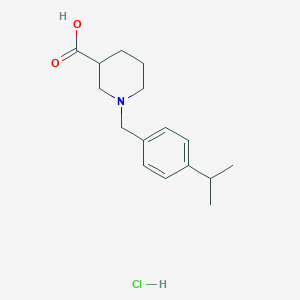
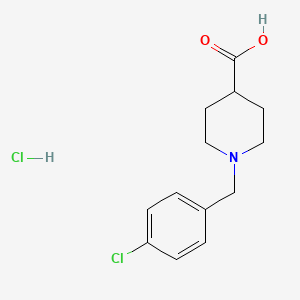
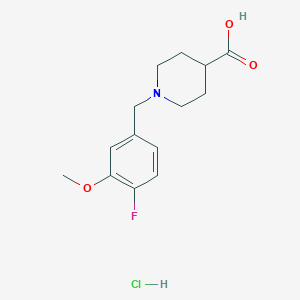
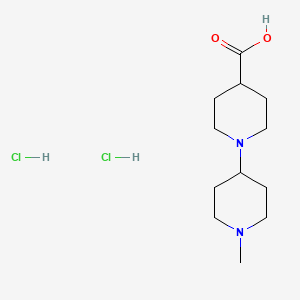
![[2-(Pyrrolidin-1-ylmethyl)phenoxy]-acetic acid hydrochloride](/img/structure/B1389161.png)
![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-3-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1389163.png)
